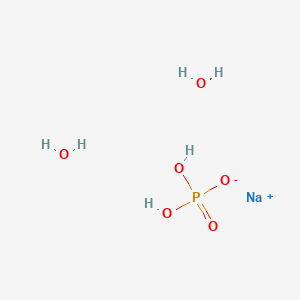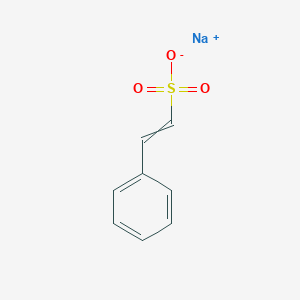
Potassium;oxalate;titanium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;oxalate;titanium(4+), also known as potassium titanium oxalate, is a chemical compound with the formula K2TiO(C2O4)2. It is a white crystalline solid that is soluble in water. This compound is often used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium;oxalate;titanium(4+) can be synthesized through the reaction of titanium dioxide (TiO2) with oxalic acid (H2C2O4) and potassium hydroxide (KOH). The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions. The general reaction is as follows:
TiO2+2H2C2O4+2KOH→K2TiO(C2O4)2+2H2O
Industrial Production Methods
In industrial settings, the production of potassium;oxalate;titanium(4+) involves similar chemical reactions but on a larger scale. The process includes the dissolution of titanium dioxide in oxalic acid, followed by the addition of potassium hydroxide. The mixture is then heated to facilitate the reaction and the resulting product is crystallized and purified.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;oxalate;titanium(4+) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and carbon dioxide.
Reduction: It can be reduced to form lower oxidation states of titanium.
Substitution: It can undergo ligand exchange reactions with other oxalate or metal complexes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a catalyst.
Substitution: Other metal oxalates or complexing agents in aqueous solutions.
Major Products Formed
Oxidation: Titanium dioxide (TiO2) and carbon dioxide (CO2).
Reduction: Lower oxidation states of titanium compounds.
Substitution: Various metal oxalate complexes.
Aplicaciones Científicas De Investigación
Potassium;oxalate;titanium(4+) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based materials and catalysts.
Biology: Employed in studies involving metal ion interactions and enzyme inhibition.
Medicine: Investigated for its potential use in antimicrobial and anticancer therapies.
Industry: Utilized in the production of pigments, coatings, and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism by which potassium;oxalate;titanium(4+) exerts its effects involves the interaction of titanium ions with biological molecules. Titanium ions can bind to proteins and enzymes, altering their structure and function. This interaction can inhibit enzyme activity and disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Titanium(IV) oxide (TiO2): A common titanium compound used in pigments and photocatalysis.
Potassium ferrioxalate (K3[Fe(C2O4)3]): A similar oxalate complex used in photochemical studies.
Titanium(IV) chloride (TiCl4): Used in the production of titanium metal and as a catalyst.
Uniqueness
Potassium;oxalate;titanium(4+) is unique due to its specific combination of titanium and oxalate ions, which imparts distinct chemical and physical properties. Its solubility in water and ability to form stable complexes make it valuable in various applications .
Propiedades
IUPAC Name |
potassium;oxalate;titanium(4+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.K.Ti/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;+1;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDOORYZQSEMGM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[K+].[Ti+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2KO4Ti+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














